molecular formula C6H9NO2 B2695993 7-Hydroxy-5-azaspiro[2.4]heptan-4-one CAS No. 2384253-99-8

7-Hydroxy-5-azaspiro[2.4]heptan-4-one

Cat. No.: B2695993
CAS No.: 2384253-99-8
M. Wt: 127.143
InChI Key: RIPPQRPFJXEUCC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems are characterized by two rings connected through a single, shared quaternary carbon atom. This structural feature imparts a distinct three-dimensionality that contrasts sharply with the often-planar structures of many traditional aromatic and heteroaromatic drug candidates. The rigid, well-defined spatial orientation of substituents on a spirocyclic core allows for precise interaction with the three-dimensional binding sites of biological targets like proteins and enzymes. mdpi.com

In medicinal chemistry, the incorporation of spirocyclic motifs is a recognized strategy to enhance key pharmaceutical properties. nih.gov Shifting from flat, sp²-hybridized carbon-rich structures to scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties. tandfonline.com For instance, azaspirocycles have been shown to increase solubility and metabolic stability while decreasing lipophilicity compared to their non-spirocyclic counterparts. nih.gov This enhanced three-dimensionality can lead to improved potency, better selectivity, and more favorable pharmacokinetic profiles, increasing the likelihood of a compound's successful development into a therapeutic agent. tandfonline.com

Structural Features and Chemical Relevance of the Azaspiro[2.4]heptanone Motif

The azaspiro[2.4]heptanone motif features a five-membered lactam (a cyclic amide) fused to a three-membered cyclopropane (B1198618) ring via a spiro-junction. This arrangement combines several chemically significant features. The cyclopropane ring introduces considerable ring strain, which can influence the reactivity of adjacent functional groups. The lactam ring provides a polar, hydrogen-bonding capable amide group, which is a common feature in biologically active molecules.

The 5-azaspiro[2.4]heptane core, in particular, has proven to be a valuable building block in pharmaceutical development. A prominent example is its role as a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com The specific stereochemistry and conformational rigidity of the spirocyclic proline analogue are critical for its biological activity. mdpi.com Furthermore, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin (B13118510) receptor antagonists, demonstrating the versatility of this scaffold in targeting different biological pathways. nih.gov The parent compound, 5-azaspiro[2.4]heptan-4-one, serves as the fundamental structure from which more complex derivatives are designed.

Below is a data table outlining the basic properties of the parent scaffold.

PropertyValueSource
Chemical Name 5-Azaspiro[2.4]heptan-4-one nih.govmsesupplies.com
Molecular Formula C₆H₉NO nih.govmsesupplies.com
Molecular Weight 111.14 g/mol nih.govmsesupplies.com
CAS Number 3697-70-9 nih.govmsesupplies.com
Appearance White to off-white solid msesupplies.com

Overview of 7-Hydroxy-5-azaspiro[2.4]heptan-4-one as a Research Target

Within the broader class of azaspiro[2.4]heptanones, the specific derivative this compound emerges as a compound of significant academic interest due to its unique combination of functional groups. While direct experimental studies on this exact molecule are not widely published, its structure suggests clear potential for novel chemical and biological applications.

The structure of this compound is defined by the core 5-azaspiro[2.4]heptan-4-one scaffold with the addition of a hydroxyl (-OH) group at the 7-position. This substitution creates an α-hydroxy lactam moiety, a functional group known for its distinct chemical properties.

The key structural features and their implications are summarized below:

Structural FeatureChemical Implication
Spirocyclic Junction Imparts conformational rigidity and a defined three-dimensional shape.
Cyclopropane Ring Introduces ring strain, potentially influencing the reactivity of the adjacent carbonyl group.
Lactam (Amide) Group Provides sites for hydrogen bonding (both donor and acceptor), influencing solubility and molecular interactions.
α-Hydroxy Group The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly impacting polarity and aqueous solubility. It also introduces a chiral center at the 7-position, allowing for stereoisomers.
α-Hydroxy Ketone Motif This functionality can participate in various chemical transformations, serving as a handle for further derivatization or as a key pharmacophoric element for biological target recognition.

The presence of the hydroxyl group adjacent to the lactam carbonyl is particularly noteworthy. This arrangement can influence the electronic properties of the amide bond and provides a reactive site for further chemical modification, such as esterification or etherification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

The rationale for investigating this compound is rooted in the proven success of its parent scaffold in medicinal chemistry and the strategic value of its specific functional groups. The established utility of the 5-azaspiro[2.4]heptane core in antiviral agents like Ledipasvir provides a strong precedent for its biological relevance. mdpi.com

The introduction of a hydroxyl group is a common and effective strategy in drug design for several reasons:

Improved Pharmacokinetics: Hydroxyl groups can increase hydrophilicity, which may improve a compound's solubility and alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Target Binding: The -OH group can form critical hydrogen bonds with amino acid residues in a protein's binding pocket, enhancing binding affinity and potency.

Site for Derivatization: It serves as a convenient attachment point for creating prodrugs or for linking the molecule to other fragments to explore new chemical space.

Given these factors, this compound represents a logical and promising target for academic and industrial research. Its synthesis would provide access to a novel, functionalized building block that could be incorporated into screening libraries or used as a starting point for the rational design of new therapeutic agents targeting a wide range of diseases. The exploration of its synthesis, chemical reactivity, and biological activity is therefore a well-justified endeavor in the field of modern organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-4-3-7-5(9)6(4)1-2-6/h4,8H,1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPQRPFJXEUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), would be essential for understanding the electronic properties of 7-Hydroxy-5-azaspiro[2.4]heptan-4-one. These studies would elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and partial atomic charges. This information is fundamental for predicting reactivity, stability, and the nature of intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. By simulating the molecule's movement over time in a solvated environment, researchers could identify low-energy conformers, understand its flexibility, and analyze the stability of its spirocyclic ring system. Such simulations provide insights into how the molecule might behave in a biological environment.

Molecular Docking for Ligand-Receptor Interaction Prediction in Preclinical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the compound into the active site of a specific protein target to predict its binding mode and affinity.

Binding Site Analysis and Key Residue Interactions

Following docking, a detailed analysis would identify the key amino acid residues within the receptor's binding pocket that interact with the ligand. This would involve characterizing interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the stability of the ligand-receptor complex.

Binding Affinity Predictions and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and its target. These predictions, often expressed as a binding energy value, help in ranking potential drug candidates and prioritizing them for further experimental testing.

Pharmacophore Modeling and Virtual Screening for Target Identification

A pharmacophore model for this compound would define the essential three-dimensional arrangement of its chemical features required for biological activity. This model could then be used to screen large databases of compounds to identify other molecules with similar properties that might interact with the same biological target.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the chemical reactivity of this compound. By analyzing its electronic structure and identifying potential reactive sites, researchers can hypothesize about its metabolic fate and potential reaction pathways. This is crucial for understanding its stability and potential for degradation under various conditions.

While specific data for this compound is not available, the principles outlined above represent the standard computational chemistry workflow for characterizing a novel small molecule with therapeutic potential. Future research efforts are needed to apply these methods to this specific compound to uncover its chemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to understand the relationship between the chemical structures of compounds and their biological activities. researchgate.netfiveable.mewikipedia.org In the context of drug discovery, QSAR is a pivotal tool for lead optimization, enabling the prediction of the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive animal testing. researchgate.netfiveable.menih.gov While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this and related spirocyclic scaffolds to guide the optimization of their biological activities.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. fiveable.mewikipedia.org The process involves developing a mathematical model that correlates molecular descriptors with observed biological activity. fiveable.me These descriptors are numerical representations of a molecule's properties and can be categorized as:

Topological descriptors: These describe the connectivity of atoms within the molecule, such as molecular weight, atom counts, and ring counts. hufocw.org

Geometrical (3D) descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume. hufocw.org

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu

Hybrid descriptors: These combine different properties, such as charged partial surface area descriptors, which are indicative of a compound's ability to engage in polar interactions. hufocw.org

Once a set of descriptors is calculated for a series of analogous compounds (a training set) with known biological activities, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF). fiveable.me The resulting model is then rigorously validated to ensure its predictive power for new, untested compounds. ijsdr.org

In the lead optimization phase, these validated QSAR models can be used to predict the activity of virtual compounds derived from the lead structure, such as this compound. By systematically modifying the core structure and using the QSAR model to forecast the impact of these changes on activity, researchers can identify modifications that are likely to enhance potency and selectivity.

For instance, QSAR studies on other spiro compounds, such as spirooxindole derivatives, have been successfully used to identify key structural features for anticancer activity. nih.govrsc.orgnih.gov A study on novel spirooxindole compounds targeting Plk4 kinase for anticancer activity provides an example of how structure-activity relationships can be quantified. researchgate.net The inhibitory concentrations (IC₅₀) against different cancer cell lines were determined and correlated with computational docking scores, providing insights into the structural requirements for potent activity. researchgate.net

Below is an interactive data table illustrating the type of data generated in such a study, showing the relationship between different spirooxindole derivatives, their biological activity against colon cancer cell lines (Caco-2 and HCT-116), and their predicted binding affinity (LibDock Score) to the target protein. researchgate.net

Data adapted from a study on spirooxindole derivatives targeting Plk4 kinase, illustrating the correlation between structure, biological activity (IC₅₀), and computational predictions (LibDock Score). researchgate.net

In this example, compounds 4b and 4i show the highest potency (lowest IC₅₀ values) against both cancer cell lines, along with high LibDock scores, suggesting a strong interaction with the target enzyme. researchgate.net A QSAR model derived from such data could identify the specific molecular descriptors of compounds 4b and 4i that contribute to their high activity. This information would be invaluable for the rational design of new derivatives of this compound, guiding the optimization process toward compounds with enhanced therapeutic potential.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Modification of the 7-Hydroxy-5-azaspiro[2.4]heptan-4-one Scaffold

Systematic modification of a lead compound's scaffold is a cornerstone of the lead optimization phase in drug discovery. For the 5-azaspiro[2.4]heptane framework, research has demonstrated that strategic modifications at various positions can significantly impact potency and selectivity.

One of the key areas for modification has been the substitution on the aryl moiety and the lactam nitrogen. For instance, in the development of spirocyclic pyrrolidine-dione derivatives as insecticides, optimization efforts centered on modulating the aryl substitution pattern and exploring different substituents at the lactam nitrogen position. This work led to the discovery of the proinsecticide spiropidion.

In the context of dopamine D3 receptor antagonists, a detailed SAR study was conducted on a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes. acs.org The general approach involved maintaining the core spirocyclic scaffold while systematically altering peripheral chemical groups to probe the binding pocket of the target receptor. This strategy allows for the fine-tuning of molecular parameters to enhance novelty, safety, and potency. acs.org

Rational Design of Analogues and Derivatives

The rational design of analogues is a crucial step in transforming a lead compound into a viable drug candidate. This process often involves a combination of computational modeling and medicinal chemistry expertise to create molecules with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In the development of 5-azaspiro[2.4]heptane-based dopamine D3 receptor antagonists, a mixed computational and medicinal chemistry strategy was employed. acs.org This approach aimed to identify suitable "amino portions" that could interact favorably with the orthosteric binding site of the D3 receptor, specifically with the aspartic acid residue Asp3.32. acs.org The design of these analogues also focused on achieving high selectivity over the closely related D2 receptor.

Further studies on the structural modulation of biologically active spiro-β-lactams involved replacing the four-membered β-lactam ring with a five-membered γ-lactam ring. acs.org While computational studies showed no significant differences in the pharmacophoric features between the two, the biological activity profiles were distinct, suggesting that the lactam ring size is a critical determinant of biological function. acs.org

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit varying affinities for their biological targets. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with a chiral biological environment, such as a receptor binding site. nih.gov

For many classes of compounds, stereochemistry is a key driver of both potency and pharmacokinetic properties. nih.gov In the case of nature-inspired compounds like 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of one enantiomer over the others. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is an ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. mdpi.com Identifying these key elements is essential for designing new molecules with improved activity and for virtual screening of compound libraries. nih.gov

For the 5-azaspiro[2.4]heptane series of dopamine D3 receptor antagonists, a clear pharmacophore model has been established. This model highlights the importance of an appropriate basicity to interact with Asp3.32 in the orthosteric binding site of the D3 receptor. acs.org The spirocyclic scaffold itself serves as a rigid core that properly orients the other pharmacophoric groups for optimal receptor binding.

Computational tools such as 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed to develop pharmacophore hypotheses and identify the key binding features of novel inhibitors. nih.gov

Strategies for Enhancing Molecular Recognition and Target Specificity

Enhancing molecular recognition and target specificity is a primary goal of lead optimization. This involves modifying a compound's structure to increase its affinity for the intended target while minimizing interactions with off-target molecules, which can lead to undesirable side effects.

In the development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as D3 receptor antagonists, high selectivity over the hERG channel was a key objective. nih.gov The systematic SAR study allowed for the identification of derivatives with favorable developability characteristics. acs.org The size of the molecular fragments that interact with the secondary binding pocket of the D3 receptor was found to be important for achieving high selectivity over the D2 receptor. nih.gov

Structure-guided lead optimization is a powerful strategy for improving target specificity. In the development of tankyrase inhibitors based on a 1,2,4-triazole template, a systematic approach of altering side-group moieties while keeping the central template unchanged led to a novel series of compounds with picomolar IC50 values and an improved ADME profile. nih.govresearchgate.net

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways to Diverse 7-Hydroxy-5-azaspiro[2.4]heptan-4-one Analogues

The continued development of the this compound scaffold is highly dependent on the availability of efficient and versatile synthetic methodologies. Future research will likely focus on creating structurally diverse libraries of analogues to enable comprehensive structure-activity relationship (SAR) studies. Key opportunities lie in the exploration of advanced catalytic systems, stereoselective reactions, and novel cyclization strategies.

One promising avenue is the expansion of transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular cyclizations, which have proven effective for constructing the core 5-azaspiro[2.4]heptane framework nih.gov. Future work could involve screening different catalysts and ligands to improve yields, broaden the substrate scope, and introduce diverse functional groups. Furthermore, developing highly enantioselective methods is critical, as the biological activity of chiral spirocyclic compounds is often dependent on their stereochemistry. Techniques like asymmetric hydrogenation, which has been used to produce enantiopure intermediates for related azaspiro[2.4]heptane moieties, could be adapted and optimized for this scaffold astrazeneca.com. An enantioselective approach using chinchonidine-derived catalysts under phase-transfer conditions has also been successful in preparing related scaffolds, highlighting a potential strategy for future exploration researchgate.net.

Moreover, inspiration can be drawn from synthetic strategies used for other spirocyclic systems. Domino radical bicyclization and nitroso-ene cyclization, while applied to different azaspiro-alkaloids, represent powerful synthetic tactics that could potentially be adapted to construct the this compound core with novel substitution patterns nih.gov. The use of chiral pool starting materials, such as amino acids like L-aspartic acid, could also provide an efficient route to enantiomerically pure analogues wikipedia.org.

Synthetic StrategyPotential Application for Analogue DiversityKey Challenges
Palladium-Catalyzed Cyclization Introduction of various aryl and alkyl groups.Catalyst optimization, substrate scope limitations.
Asymmetric Hydrogenation Control of stereocenters for enantiomerically pure compounds.Catalyst cost and sensitivity, optimization of reaction conditions.
Phase-Transfer Catalysis Enantioselective synthesis of key proline-like intermediates.Catalyst design, scalability.
Domino Radical Bicyclization Rapid construction of complex polycyclic analogues.Control of radical reactivity and selectivity.
Chiral Pool Synthesis Access to specific stereoisomers from readily available starting materials.Limited diversity based on available chiral precursors.

Advanced Computational Approaches for De Novo Design and Virtual Screening

Computational chemistry offers powerful tools to accelerate the design and discovery of novel this compound derivatives with enhanced biological activity and optimized pharmacokinetic profiles. The inherent rigidity of the spirocyclic scaffold makes it particularly well-suited for computational modeling, as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity medium.com.

Future research should leverage a variety of computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of synthesized analogues with their biological activity nih.govnih.govchemdiv.com. These models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern potency, thereby guiding the design of more effective compounds.

Molecular docking simulations can be used to predict the binding modes of this compound analogues within the active sites of specific protein targets nih.gov. This approach is invaluable for understanding the molecular basis of interaction and for prioritizing compounds for synthesis. For instance, docking studies on related spiro-β-lactams have been used to elucidate potential mechanisms of cytotoxic activity nih.gov.

Furthermore, virtual screening of large compound libraries against a target of interest can rapidly identify novel hits possessing the azaspiro[2.4]heptan-4-one core researchgate.net. This can be complemented by de novo design algorithms, which generate entirely new molecular structures optimized for a specific binding pocket. Combining 3D-pharmacophore modeling with QSAR analysis can further refine the structural requirements needed for potent biological activity chemdiv.com.

Computational MethodObjectiveExpected Outcome
QSAR Correlate chemical structure with biological activity.Predictive models to guide the design of analogues with improved potency.
Molecular Docking Predict binding poses and affinity of ligands to a target protein.Prioritization of synthetic candidates and understanding of key interactions.
Virtual Screening Identify potential hits from large digital compound libraries.Rapid identification of novel compounds for further investigation.
De Novo Design Generate novel molecular structures tailored to a specific target.Innovative lead compounds with optimized binding characteristics.

Deeper Mechanistic Insights into Biological Interactions at the Molecular and Cellular Level

A fundamental aspect of future research will be to gain a comprehensive understanding of how this compound and its analogues exert their biological effects. This requires a multi-faceted approach to elucidate their mechanism of action at both the molecular and cellular levels.

At the molecular level, identifying the direct protein targets is a primary objective. Studies on related 5-azaspiro[2.4]heptanes have identified them as potent and selective antagonists of the dopamine D3 receptor, demonstrating the potential of this scaffold to interact with specific G-protein coupled receptors nih.gov. Future efforts should focus on target deconvolution for new analogues using techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA). Once a target is identified, high-resolution structural biology techniques, particularly X-ray crystallography , will be essential to visualize the precise binding interactions between the compound and its target protein nih.govnih.gov. This structural information is invaluable for rational, structure-based drug design.

Development of the this compound Scaffold as a Chemical Probe

Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. The unique spirocyclic structure of this compound makes it an attractive scaffold for the development of such probes. A well-designed chemical probe based on this scaffold would enable researchers to selectively engage a target protein in complex biological systems, facilitating a deeper understanding of its function.

A key strategy involves the synthetic modification of the core structure to incorporate reporter tags without compromising biological activity. One approach is the attachment of a fluorophore to create a fluorescent probe . The spirocyclic nature of some fluorescent dyes is integral to their function, as the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be controlled by external triggers like enzymatic activity nih.gov. This principle could be engineered into probes derived from the this compound core to allow for real-time imaging of target engagement or enzyme activity in living cells nih.gov.

Another important direction is the development of activity-based probes (ABPs) . This involves incorporating a reactive group that can form a covalent bond with the target protein upon binding. This allows for durable labeling, making it easier to identify the target protein through subsequent proteomic analysis and to study its localization and dynamics within the cell nih.gov. The design of high-quality chemical probes requires rigorous characterization to ensure they possess sufficient potency, selectivity, and cell permeability to be effective research tools pageplace.de.

Integration with Emerging Technologies in Drug Discovery Research

The future of drug discovery lies in the synergy between advanced chemistry, biology, and cutting-edge technologies. The development of the this compound scaffold can be significantly accelerated by integrating it with these emerging platforms.

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize drug discovery researchgate.net. AI algorithms can analyze vast datasets to predict the properties of novel this compound analogues, including their biological activity, toxicity, and metabolic stability nih.govnih.gov. Advanced ML models, such as graph neural networks, can be trained to identify promising candidates from a vast virtual chemical space, thereby prioritizing synthetic efforts astrazeneca.com. AI can also be used to optimize synthetic routes, making the production of diverse analogues more efficient and cost-effective mit.edu.

DNA-Encoded Library (DEL) technology offers another powerful avenue for discovery. This technology enables the synthesis and screening of massive libraries containing billions of unique compounds, each tagged with a unique DNA barcode wikipedia.org. By synthesizing a DEL based on the this compound scaffold, it would be possible to rapidly screen for binders against a wide array of protein targets nih.govmedium.com. This approach accelerates the hit identification process and has been successfully used to discover novel inhibitors for challenging targets nih.govbroadinstitute.org. The incorporation of spirocyclic scaffolds into DELs is an active area of research, highlighting the feasibility of this approach medium.comchemdiv.com.

TechnologyApplication in Scaffold DevelopmentPotential Impact
Artificial Intelligence/Machine Learning Predictive modeling of ADMET properties, de novo design, synthesis planning.Accelerated design-make-test cycles, reduced costs, and higher success rates.
DNA-Encoded Libraries (DEL) High-throughput screening of billions of analogues against diverse targets.Rapid identification of novel hits and binders for new therapeutic targets.
High-Throughput Synthesis Automated, parallel synthesis of large analogue libraries.Faster generation of compounds for SAR studies and biological screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Hydroxy-5-azaspiro[2.4]heptan-4-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or spiroannulation reactions. For example, tert-butyl silane-protected intermediates (e.g., tert-butyl(1-(3,3-dimethylcycloprop-1-en-1-yl)cyclobutoxy)dimethylsilane) are used as precursors, followed by deprotection and oxidation steps. Intermediates are purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR, IR, and HRMS to confirm structural integrity . Purity (>97%) is validated via HPLC or LC-MS, as outlined in spiro compound synthesis protocols .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing spiro-junction protons (δ 1.5–2.5 ppm) and ketone carbonyl signals (δ 170–210 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C6_6H9_9NO2_2) with <5 ppm mass accuracy .
  • IR : Ketone stretching vibrations (~1700 cm1^{-1}) and hydroxyl bands (~3400 cm1^{-1}) validate functional groups .

Q. How should researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow strict inert-atmosphere protocols (e.g., nitrogen or argon) to prevent oxidation of intermediates. Document reaction parameters (temperature, solvent, catalyst) in detail, and validate purity at each step using TLC or HPLC. Adhere to guidelines for reporting experimental methods, as specified in academic journals (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer : Use NOESY NMR to identify spatial proximities between protons, clarifying relative configurations (e.g., cis vs. trans spiro junctions). For diastereomers, employ chiral chromatography or derivatization with enantiopure reagents. Computational methods (e.g., DFT-based NMR chemical shift predictions) can corroborate experimental data .

Q. How can computational modeling predict the reactivity of this spiro compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (HOMO/LUMO). For example, predict regioselectivity in electrophilic substitutions by analyzing electron density maps. Validate predictions with kinetic studies (e.g., monitoring reaction progress via 19F^{19}F NMR if fluorinated analogs are synthesized) .

Q. What analytical approaches address discrepancies in mass spectrometry data for spiro compounds?

  • Methodological Answer : For unexpected fragments (e.g., m/z 67 in spiro[2.4]heptan-4-one derivatives), conduct tandem MS/MS to map fragmentation pathways. Compare experimental data with literature spectra of analogous spiroketones (e.g., spiro[4.4]non-1-ene) to identify common cleavage patterns .

Q. How do researchers optimize reaction yields for hydroxylated spiro compounds?

  • Methodological Answer : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids like BF3_3) to stabilize transition states. Use design of experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For low-yielding steps, consider kinetic vs. thermodynamic control via temperature-modulated experiments .

Data Analysis & Contradiction Management

Q. How should researchers handle conflicting purity assessments (e.g., HPLC vs. 1H^1H NMR integration)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • HPLC : Quantifies impurities with UV/vis detection.
  • NMR : Integrates proton signals to estimate purity (ensure full relaxation delays).
  • Elemental Analysis : Confirms stoichiometric C/H/N ratios.
    Discrepancies may arise from non-UV-active impurities; use LC-MS for structural identification of contaminants .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound?

  • Methodological Answer : For dose-response studies, apply nonlinear regression (e.g., Hill equation) to calculate IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.